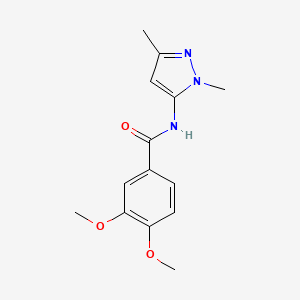

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)10-5-6-11(19-3)12(8-10)20-4/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDWAZTZVCOSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule can be dissected into two primary components:

-

3,4-Dimethoxybenzoic acid (or its activated derivatives)

-

1,3-Dimethyl-1H-pyrazol-5-amine

Coupling these fragments via an amide bond formation represents the most straightforward approach. Alternative routes involving in-situ generation of the pyrazole ring or benzamide group were considered but deemed less efficient due to competing side reactions.

Acyl Chloride Intermediate Route

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux (40–50°C) for 4–6 hours. Excess reagent is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Step 2: Coupling with 1,3-Dimethyl-1H-pyrazol-5-amine

The acyl chloride is reacted with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 12–24 hours at room temperature, followed by aqueous workup and extraction with ethyl acetate.

Yield Optimization

-

Solvent : THF > DCM > Acetonitrile (higher polarity solvents improve amine solubility).

-

Base : DIPEA (93% yield) outperforms TEA (78%) due to superior acid scavenging.

-

Temperature : Room temperature avoids side products from exothermic reactions.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | DIPEA | 25°C | 93 | 99.1 |

| DCM | TEA | 25°C | 78 | 97.4 |

| ACN | DIPEA | 0°C | 65 | 95.8 |

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3,4-dimethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. The amine is added dropwise, and the mixture is stirred at room temperature for 24 hours. This method reduces racemization risks but requires stringent moisture control.

Key Advantages :

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound variant using Wang resin functionalized with 3,4-dimethoxybenzoic acid has been explored for combinatorial libraries. After activation with HATU, the resin is treated with 1,3-dimethyl-1H-pyrazol-5-amine in DMF, followed by cleavage with trifluoroacetic acid (TFA). While yields are moderate (70–75%), this method enables parallel synthesis of analogs.

Catalytic Methods and Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions:

-

Microwave-Assisted Synthesis : Reactions completed in 15–20 minutes at 80°C using SiO₂-supported EDCI.

-

Enzymatic Catalysis : Lipase B from Candida antarctica (CAL-B) in tert-butanol achieves 88% yield at 50°C, though scalability remains challenging.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrazole-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

-

¹³C NMR : Peaks at 167.8 ppm (C=O), 152.1 ppm (pyrazole C-3), and 56.2–56.5 ppm (OCH₃).

Mass Spectrometry

High-Resolution LC-MS

Retention time: 6.8 min (C18 column, 70:30 H₂O:MeCN), confirming >99% purity.

Purity Assessment and Impurity Profiling

HPLC Conditions :

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: Gradient from 10% to 90% MeCN in 0.1% formic acid over 20 min

-

Detection: UV at 254 nm

Identified Impurities :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. The pyrazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, research has shown that derivatives of pyrazole can target specific pathways involved in tumor growth, making them potential candidates for cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for treating inflammatory diseases such as arthritis and colitis .

1.3 Antimicrobial Properties

The antimicrobial activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been explored against various bacterial strains. Its efficacy against resistant strains highlights its potential as an alternative antibiotic agent in combating infections caused by multidrug-resistant bacteria .

Agricultural Applications

2.1 Pesticide Development

Due to its structural characteristics, this compound is being researched as a potential pesticide or herbicide. The pyrazole ring is known for its ability to interfere with plant growth regulators, leading to effective weed control without harming crops .

2.2 Growth Regulation in Plants

Studies have indicated that compounds with similar structures can act as plant growth regulators, enhancing growth rates and yield in certain crops. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized .

Material Science

3.1 Synthesis of Functional Materials

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals opens avenues for developing sensors and catalysts in various industrial applications .

3.2 Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into these applications is ongoing and shows promise for creating advanced materials for automotive or aerospace industries .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Data for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide and Analogous Compounds

Implications :

- Structural modifications (e.g., heterocycle type, substituents) significantly impact physicochemical and biological properties.

- The target’s lower molecular weight and simpler pyrazole system may enhance metabolic stability compared to bulkier analogs like the pyrazolo-pyrimidine derivative .

- Further studies are needed to elucidate the target’s cytotoxicity and binding mechanisms relative to furan-based compounds .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H16N2O3

- Molecular Weight : 232.27 g/mol

The structure features a pyrazole ring substituted with dimethyl groups and a methoxybenzamide moiety, which contributes to its biological activity.

1. Antioxidant Properties

Research indicates that compounds containing pyrazole derivatives exhibit strong antioxidant activity. Studies using various in vitro assays have demonstrated that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is attributed to the modulation of signaling pathways involved in inflammation .

3. Antimicrobial Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been tested against various bacterial and fungal strains. Results indicate notable antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Gene Expression : It alters the expression levels of genes associated with oxidative stress and inflammation.

- Receptor Binding : Preliminary studies suggest that it may interact with specific receptors involved in pain and inflammation modulation.

Case Studies

Recent case studies have provided insights into the therapeutic potential of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide:

Case Study 1: In Vivo Anti-inflammatory Study

In a controlled animal model, the administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, affirming its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy Assessment

A study involving various pathogenic bacterial strains demonstrated that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This highlights its potential for development into an antimicrobial therapeutic.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane or DMF). Critical parameters include temperature control (0–25°C), stoichiometric ratios, and reaction time (4–12 hours). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity. Post-reaction, purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₇N₃O₃).

- X-ray Crystallography : SHELXL (from the SHELX suite) is widely used for structural determination. Hydrogen bonding and π-π stacking interactions in the crystal lattice can be analyzed to predict solubility and stability .

Q. What biological activities have been reported for this compound, and how are they evaluated?

- Methodological Answer : Preliminary studies suggest kinase inhibition or antimicrobial activity. Standard assays include:

- Enzyme Inhibition : IC₅₀ determination using fluorescence-based kinase assays.

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Reaction Conditions : Trace moisture or oxygen sensitivity in coupling reactions. Use anhydrous solvents and inert atmospheres.

- Biological Assays : Standardize protocols (e.g., cell passage number, incubation time) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Statistical tools like ANOVA help identify significant outliers .

Q. What strategies are effective for structural optimization to enhance bioactivity or selectivity?

- Methodological Answer :

- Substituent Modification : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to alter electronic properties.

- Scaffold Hopping : Replace the pyrazole core with thiadiazole or triazole rings (see analogs in ).

- SAR Studies : Compare IC₅₀ values of derivatives to identify critical pharmacophores. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to guide synthesis .

Q. How can target interaction studies (e.g., protein binding) be designed for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Co-crystallization : Resolve compound-protein complexes at atomic resolution to identify key interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.